

Technical Guide: Physicochemical Properties of DSA8

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Compound of Interest

Compound Name: dsa8

Cat. No.: B1663357

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the aqueous and organic solubility, as well as the stability profile, of the novel compound **DSA8**. The following sections detail the experimental methodologies employed to ascertain these key physicochemical parameters, present the quantitative data in a structured format, and illustrate the associated experimental workflows and a relevant biological pathway. This information is intended to support further development and formulation activities for **DSA8**.

Solubility Profile of DSA8

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and developability. The following data summarizes the solubility of **DSA8** in various aqueous and organic media.

Aqueous Solubility

The aqueous solubility of **DSA8** was determined at various pH levels to simulate the physiological conditions of the gastrointestinal tract.

Table 1: Aqueous Solubility of **DSA8**

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Method |
|----------------------------|-----|------------------|--------------------|---------------------|
| Phosphate-Citrate | 2.0 | 25 | 150.2 ± 8.5 | Kinetic Shake-Flask |
| Phosphate | 6.8 | 25 | 45.7 ± 3.1 | Kinetic Shake-Flask |
| Phosphate | 7.4 | 25 | 22.1 ± 1.9 | Kinetic Shake-Flask |
| Biorelevant Media (FaSSiF) | 6.5 | 37 | 55.3 ± 4.6 | Thermodynamic |
| Biorelevant Media (FeSSiF) | 5.8 | 37 | 89.1 ± 6.2 | Thermodynamic |

Organic and Co-Solvent Solubility

Solubility in common organic solvents and co-solvent systems was evaluated to inform potential formulation strategies.

Table 2: Organic and Co-Solvent Solubility of **DSA8** at 25°C

| Solvent System | Dielectric Constant | Solubility (mg/mL) | Method |
|--------------------------|---------------------|--------------------|---------|
| Ethanol | 24.5 | 12.5 ± 0.8 | HPLC-UV |
| Propylene Glycol | 32.0 | 8.2 ± 0.5 | HPLC-UV |
| DMSO | 46.7 | > 100 | HPLC-UV |
| PEG 400 | 12.5 | 25.4 ± 1.7 | HPLC-UV |
| 20% Ethanol / 80% Saline | N/A | 1.1 ± 0.1 | HPLC-UV |

Stability Profile of DSA8

The chemical stability of **DSA8** was assessed under various stress conditions to identify potential degradation pathways and to determine its shelf-life.

Solid-State Stability

The stability of solid **DSA8** was evaluated under accelerated storage conditions.

Table 3: Solid-State Stability of **DSA8** at 40°C / 75% RH

| Time Point | Purity (%) | Total Degradants (%) | Appearance |
|------------|------------|----------------------|--------------------------|
| 0 | 99.8 | < 0.1 | White Crystalline Powder |
| 1 Month | 99.5 | 0.3 | No Change |
| 3 Months | 99.1 | 0.7 | No Change |
| 6 Months | 98.2 | 1.5 | Slight Yellowing |

Solution-State Stability

The stability of **DSA8** in solution was investigated under forced degradation conditions.

Table 4: Forced Degradation of **DSA8** in Solution (48 hours)

| Condition | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
|---|------------|------------------------|-----------------------|
| 0.1 M HCl, 60°C | 85.2 | 10.1 (Hydrolysis) | 2.5 |
| 0.1 M NaOH, 60°C | 72.4 | 18.3 (Hydrolysis) | 5.8 |
| 3% H ₂ O ₂ , 25°C | 90.1 | 7.2 (Oxidation) | N/A |
| Photostability (ICH Q1B) | 96.5 | 2.1 (Photodegradation) | N/A |

Experimental Protocols

The following section details the methodologies used to generate the solubility and stability data presented above.

Kinetic Solubility Determination (Shake-Flask Method)

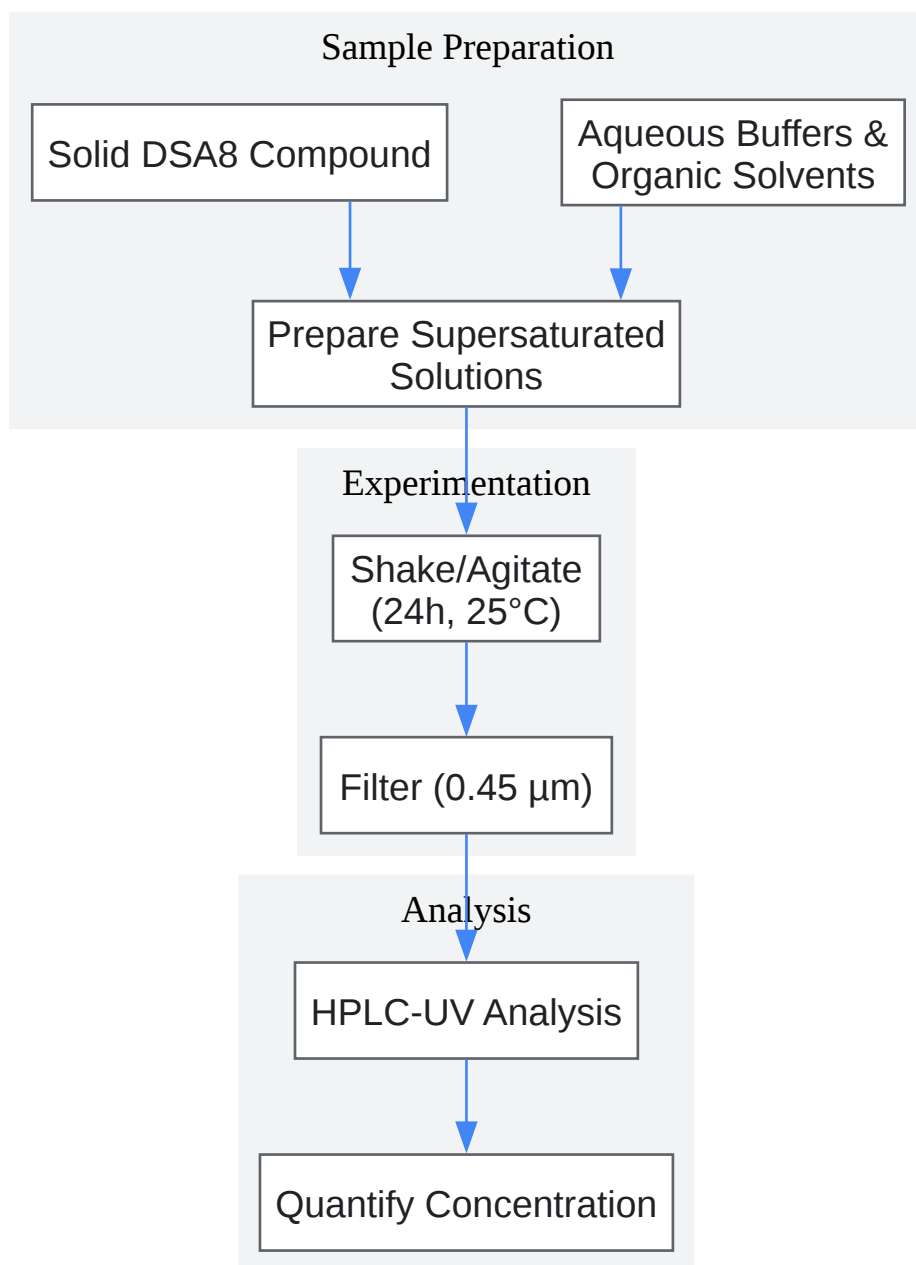
- An excess amount of solid **DSA8** was added to a series of vials containing buffers at pH 2.0, 6.8, and 7.4.
- The vials were sealed and agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium was reached.
- Following agitation, the samples were filtered through a 0.45 µm syringe filter to remove undissolved solids.
- The filtrate was then diluted appropriately and analyzed by a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method to determine the concentration of dissolved **DSA8**.
- All experiments were performed in triplicate.

Forced Degradation Studies

- Stock solutions of **DSA8** (1 mg/mL) were prepared in acetonitrile.
- For hydrolytic degradation, the stock solution was diluted in 0.1 M HCl or 0.1 M NaOH and incubated at 60°C.
- For oxidative degradation, the stock solution was diluted in a 3% hydrogen peroxide solution and kept at 25°C.
- For photostability, the solid compound and the solution were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
- Samples were taken at specified time points, neutralized if necessary, and analyzed by HPLC-UV to determine the percentage of remaining **DSA8** and the formation of degradation products.

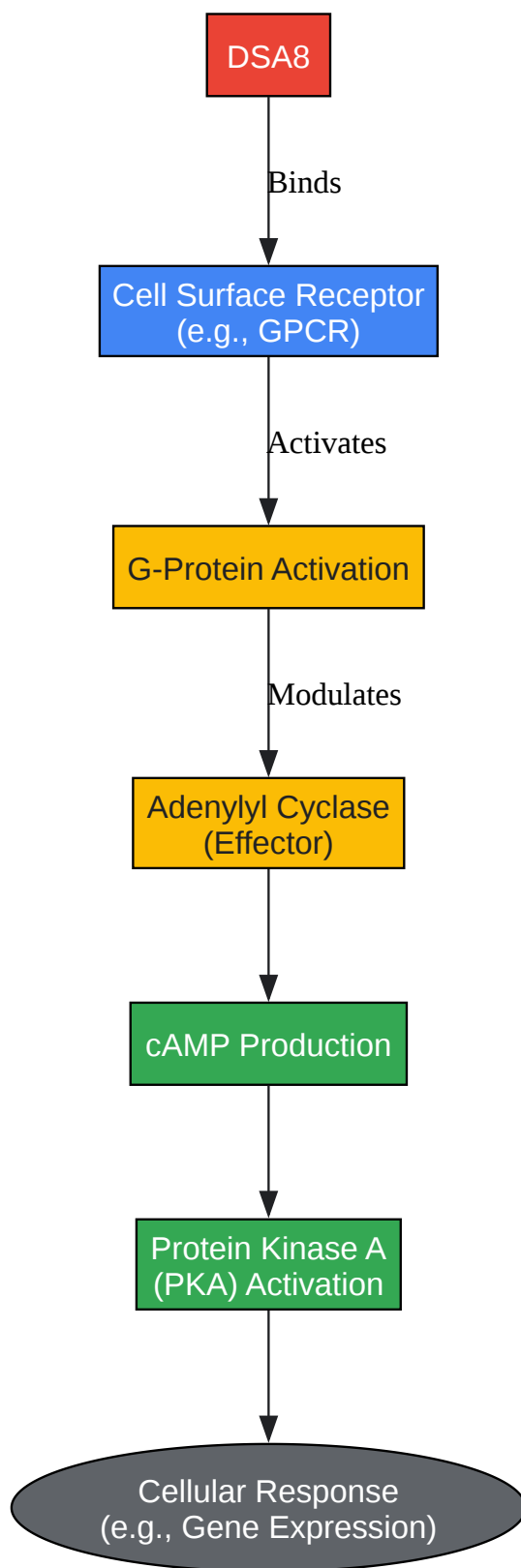
Diagrams and Workflows

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to **DSA8**'s mechanism of action.



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Caption: Experimental workflow for solubility determination of **DSA8**.



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Caption: Hypothetical signaling pathway involving **DSA8**.

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